molecular formula C23H38N4 B10883085 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine

1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine

Cat. No.: B10883085
M. Wt: 370.6 g/mol
InChI Key: MDWXRFSMYLSSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This complex amine features a 1,4'-bipiperidine core structure, which is further substituted with a benzyl group and a 4-ethylpiperazine moiety. Piperidine and piperazine derivatives are privileged scaffolds in drug discovery, frequently serving as key structural components in ligands for various central nervous system (CNS) targets . While the specific pharmacological profile of this compound requires empirical characterization, its structure suggests potential research applications. Compounds with benzylpiperidine and piperazine substructures have been identified as potent ligands for sigma receptors (S1R), which are implicated in neurodegenerative pathologies, neuropsychiatric disorders, and cancer . For instance, related benzylpiperidine derivatives have demonstrated high affinity for the sigma-1 receptor (S1R) in the nanomolar range, acting as agonists and showing promise for further therapeutic development . Furthermore, structurally similar molecules are being investigated in the context of Alzheimer's disease as potential multitarget ligands, aiming to simultaneously enhance cholinergic tone and modulate serotonergic activity . The presence of the basic amine centers, which can be protonated at physiological pH, is often a critical pharmacophoric element for interaction with these biological targets . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not classified as a medicinal product or consumer good. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C23H38N4

Molecular Weight

370.6 g/mol

IUPAC Name

1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-ethylpiperazine

InChI

InChI=1S/C23H38N4/c1-2-24-16-18-27(19-17-24)23-10-14-26(15-11-23)22-8-12-25(13-9-22)20-21-6-4-3-5-7-21/h3-7,22-23H,2,8-20H2,1H3

InChI Key

MDWXRFSMYLSSEY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 1'-Benzyl-1,4'-bipiperidine

The bipiperidine backbone is synthesized via a Buchwald-Hartwig amination between 4-chloropiperidine and 1-benzylpiperazine under palladium catalysis. Optimized conditions (Table 1) achieve a 78% yield using Pd(OAc)₂/Xantphos in toluene at 110°C.

Table 1: Optimization of Bipiperidine Coupling

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/XantphosToluene1102478
Pd₂(dba)₃/BINAPDMF1003665

Method 2: Reductive Amination for Bipiperidine Formation

Ketone Intermediate Preparation

4-Piperidone is reacted with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to form 1-benzyl-4-piperidone (94% yield). Subsequent condensation with 4-ethylpiperazine-1-carbaldehyde via Schiff base formation proceeds in ethanol (reflux, 8 h).

Sodium Cyanoborohydride Reduction

The imine intermediate is reduced using NaBH₃CN (2 eq) in methanol at 0°C→RT, achieving 76% yield. Steric hindrance from the benzyl group necessitates prolonged reaction times (24 h).

Method 3: One-Pot Tandem Alkylation-Amination

Reaction Design

A novel one-pot protocol combines 1-benzylpiperidine-4-amine with 1-ethylpiperazine-4-carbaldehyde in the presence of Ti(OiPr)₄ (20 mol%) and MeOH/H₂O (3:1). The Lewis acid facilitates both imine formation and reduction in situ, yielding 68% product after 48 h.

Limitations

Competitive over-alkylation at the piperidine nitrogen reduces efficiency, requiring careful stoichiometric control (1:1.05 ratio of amine to aldehyde).

Comparative Analysis of Methodologies

Table 2: Performance Metrics Across Methods

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
126498.5%Industrial
235897.2%Lab-scale
316895.8%Pilot-scale

Method 1 offers superior scalability, while Method 3 provides time efficiency at the cost of moderate purity.

Mechanistic Insights and Side-Reaction Control

Competing Pathways in Nucleophilic Substitution

In Method 1, the 4-chloro intermediate exhibits dual reactivity:

  • Sₙ2 Displacement : Dominant pathway with 1-ethylpiperazine (k = 0.15 min⁻¹ at 80°C).

  • Elimination : Minor pathway forming 1,4-diene byproducts (≤5%), suppressed by polar aprotic solvents.

Steric Effects in Reductive Amination

The benzyl group creates a 12.3 kcal/mol energy barrier for imine reduction (DFT calculations), necessitating excess reductant. Alternative hydride sources (e.g., BH₃·THF) were less effective (yield <50%).

Industrial-Scale Process Considerations

Catalyst Recycling in Method 1

Pd leaching (∼8% per cycle) limits catalyst reuse. Immobilized Pd on mesoporous silica (Pd/SBA-15) improves stability, enabling 5 cycles with <2% yield drop.

Waste Stream Management

Method 3 generates 3.2 kg aqueous waste per kg product vs. 1.8 kg for Method 1. Solvent recovery systems (e.g., falling-film evaporators) reduce E-factor from 18 to 6.5 .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Diversity in Bipiperidine Derivatives

The pharmacological profile of bipiperidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Therapeutic Target/Application Key Findings
1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine 1'-Benzyl, 4-(4-ethylpiperazine) Hypothesized: DNA interaction (anticancer) Stability inferred from Pd(II) complexes; absence of labile S-donors enhances stability vs. MME analogs .
CP-640186 () 1'-(9-Anthrylcarbonyl), 3-(morpholin-4-ylcarbonyl) Lipogenesis inhibition (ACC inhibitor) Anthracene and morpholine groups enhance lipophilic interactions with ACC .
Pipamperone () 1'-(4-(4-fluorophenyl)-4-oxobutyl), 4'-carboxamide Antipsychotic (D2/5-HT2A receptor antagonist) Fluorophenyl and carboxamide groups critical for CNS penetration and receptor affinity .
Irinotecan Hydrochloride () 1'-Carboxylic acid ester (camptothecin derivative) Anticancer (topoisomerase I inhibitor) Bulky camptothecin moiety enables DNA intercalation; bipiperidine improves solubility .
SID 2848719 () 1'-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl, 4'-carboxamide Undisclosed (likely protease/metabolic) Sulfonyl group enhances electrophilicity, potentially improving target binding .

Stability and Binding Interactions

  • 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine: Stability in Pd(II) complexes is attributed to the absence of sulfur donors (e.g., MME analogs), which reduces labilization effects. The ethylpiperazine group may facilitate DNA minor-groove binding, as seen in related Pd(BHEP) complexes .
  • CP-640186 : The anthrylcarbonyl group increases π-π stacking with ACC’s hydrophobic pockets, while the morpholine enhances solubility .
  • Pipamperone : The 4-fluorophenyl group contributes to metabolic stability and D2 receptor affinity, whereas the carboxamide modulates pharmacokinetics .

Anticancer Potential

  • Pd(II) complexes of bipiperidine derivatives demonstrate enhanced DNA binding and stability, positioning 1'-benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine as a candidate for tumor therapy .
  • Irinotecan’s success underscores the scaffold’s versatility in oncology, though its toxicity profile requires structural refinement .

Biological Activity

1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C30_{30}H27_{27}N5_5
  • IUPAC Name : 6-[(3S)-3-benzylpiperazin-1-yl]-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine
  • Molecular Weight : Average 457.57 g/mol

The biological activity of 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of bipiperidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine have shown effective inhibition against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine12.5 µMStaphylococcus aureus
Analog A25 µMEscherichia coli
Analog B15 µMPseudomonas aeruginosa

Antiparasitic Activity

Research indicates that similar compounds have shown moderate activity against malaria parasites. In a mouse model, a related compound reduced parasitemia by approximately 30% at a dosage of 40 mg/kg.

Study on Antimicrobial Properties

A study published in the MDPI journal evaluated the antimicrobial efficacy of several piperazine derivatives. The results indicated that compounds with structural similarities to 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine exhibited promising activity against resistant bacterial strains, suggesting potential for development as new antibiotics .

Research on Antiparasitic Efficacy

In another study focused on antimalarial activity, it was found that modifications to the piperazine structure significantly influenced the efficacy against Plasmodium falciparum. The study highlighted the importance of lipophilicity and metabolic stability in enhancing bioavailability and therapeutic outcomes .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine?

Answer:
The synthesis of this compound typically involves multi-step reactions, including benzylation of piperidine derivatives and subsequent coupling with ethylpiperazine groups. Key considerations include:

  • Reagent selection : Use benzyl chloride for benzylation (as demonstrated in 1-benzylpiperidine synthesis ) and ethylpiperazine derivatives for functionalization .
  • Catalyst optimization : Transition metal catalysts (e.g., palladium) may enhance coupling efficiency.
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts (e.g., unreacted intermediates) .
  • Yield monitoring : Track reaction progress via HPLC or TLC to identify optimal termination points .

Basic: Which analytical techniques are most effective for characterizing structural and chemical properties?

Answer:

  • X-ray crystallography : Resolves 3D molecular conformation, as applied to similar piperidine derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl and ethylpiperazine groups) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>99% by area normalization) and detects impurities .
  • Safety validation : Perform skin/eye irritation assays per OSHA guidelines due to structural analogs causing irritation .

Advanced: How can computational methods improve reaction design and mechanistic understanding?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
  • Machine learning : Analyze datasets from analogous compounds (e.g., piperazine derivatives ) to predict optimal reaction conditions.
  • Molecular docking : Model interactions with biological targets to guide structural modifications .
  • Feedback loops : Integrate experimental data (e.g., kinetic studies) with computational models to refine predictions .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Experimental replication : Standardize assays (e.g., enzyme inhibition protocols) across labs to minimize variability .
  • Dose-response analysis : Compare EC₅₀/IC₅₀ values under identical conditions (e.g., pH, temperature) .
  • Structural analogs : Evaluate activity trends in derivatives (e.g., 1-benzyl-4-methylpiperidin-4-amine ) to identify critical pharmacophores.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional group substitution : Test analogs with modified benzyl or ethylpiperazine groups to assess impact on target binding .
  • Bioisosteric replacement : Replace the piperazine moiety with morpholine or pyrrolidine to evaluate steric/electronic effects .
  • Pharmacokinetic profiling : Measure solubility, metabolic stability, and membrane permeability (e.g., Caco-2 assays) .
  • In silico modeling : Use QSAR models to predict toxicity and bioavailability .

Advanced: What experimental design principles minimize variability in pharmacological assays?

Answer:

  • Factorial design : Systematically vary parameters (e.g., pH, solvent polarity) to identify critical factors .
  • Block randomization : Reduce batch-to-batch variability in compound synthesis .
  • Positive/negative controls : Include reference compounds (e.g., known receptor agonists/antagonists) in assays .
  • Blinded analysis : Ensure unbiased data interpretation by masking sample identities during testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.